2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate
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Overview
Description
2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-(2,2-dichloropropanimidoyloxy)ethanol. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and can lead to higher purity products with reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of dinitrobenzoate derivatives.
Reduction: Formation of 2-(2,2-Dichloropropanimidoyloxy)ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Similar ester structure but lacks the dichloropropanimidoyloxy group.
2-(2,2-Dichloropropanimidoyloxy)ethyl benzoate: Similar structure but without the nitro group.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-(2,2-Dichloropropanimidoyloxy)ethyl 4-nitrobenzoate, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(2,2-dichloropropanimidoyloxy)ethyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O5/c1-12(13,14)11(15)21-7-6-20-10(17)8-2-4-9(5-3-8)16(18)19/h2-5,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUCFWBXVBMGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=N)OCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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